molecular formula C7H7FN2O B13665750 5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine

5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine

Cat. No.: B13665750
M. Wt: 154.14 g/mol
InChI Key: KSIRGEIPMOBZSB-UHFFFAOYSA-N
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Description

5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structureThe presence of the fluorine atom in the structure can significantly influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated pyridine derivative with an appropriate oxazine precursor. The reaction conditions often include the use of a base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to its targets, potentially leading to increased biological activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is unique due to its specific ring structure and the presence of the fluorine atom. This combination can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

5-fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine

InChI

InChI=1S/C7H7FN2O/c8-7-6-5(1-2-10-7)11-4-3-9-6/h1-2,9H,3-4H2

InChI Key

KSIRGEIPMOBZSB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C(=NC=C2)F

Origin of Product

United States

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